2,3-Dimethyl-1,4-butanediol
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Overview
Description
2,3-Dimethyl-1,4-butanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common method involves the hydrogenation of dimethyl maleate using a catalyst. This process typically requires specific conditions such as high pressure and temperature to achieve optimal yields . Another method involves the esterification of succinic acid with methanol, followed by hydrogenation to produce the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance efficiency and yield. For example, catalysts such as Cu@C/ZnO have been used to improve the hydrogenation process, resulting in high yields and superior reusability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.
Comparison with Similar Compounds
Similar Compounds
Pinacol (2,3-Dimethyl-2,3-butanediol): This compound is structurally similar and undergoes similar chemical reactions.
1,4-Butanediol: Another diol with different substitution patterns and reactivity.
Uniqueness
2,3-Dimethyl-1,4-butanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H14O2 |
---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SKQUTIPQJKQFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C)CO |
Origin of Product |
United States |
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